
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, also known as compound 1, is a novel urea derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on derivatives of 1,3,4-oxadiazole, such as the mentioned compound, has shown promising antimicrobial activities. A study by Jadhav et al. (2017) synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol-2-yl substitutions, demonstrating moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Crystal Structure and Chemical Properties
The crystal structure analysis of related benzoylurea pesticides, which share structural motifs with the compound , provides insights into the chemical behavior and potential applications of these compounds in scientific research. For instance, the study of flufenoxuron's crystal structure by Jeon et al. (2014) offers valuable information on the molecular interactions and three-dimensional architecture of such compounds, which could be relevant to understanding the structural basis of their biological activities (Jeon, Kang, Lee, & Kim, 2014).
Role in Neuropharmacology
Compounds structurally related to 1,3,4-oxadiazole have been evaluated for their effects on neuropharmacological targets. For example, the role of Orexin-1 Receptor mechanisms in compulsive food consumption was explored using a model of binge eating in female rats, where a compound sharing a structural relationship with the 1,3,4-oxadiazole ring demonstrated selective reduction in binge eating behavior, suggesting a potential application in treating eating disorders (Piccoli et al., 2012).
Synthesis and Evaluation of Anticonvulsant Agents
Another area of research interest is the synthesis of derivatives of 1,3,4-oxadiazole for their potential anticonvulsant properties. Zarghi et al. (2008) designed a series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles, which were evaluated as anticonvulsant agents. The introduction of specific substituents at designated positions on the oxadiazole ring significantly influenced anticonvulsant activity, indicating the compound's relevance in developing new therapeutic agents (Zarghi, Hajimahdi, Mohebbi, Rashidi, Mozaffari, Sarraf, Faizi, Tabatabaee, & Shafiee, 2008).
Propriétés
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O2/c18-11-7-5-10(6-8-11)9-14-24-25-16(27-14)23-15(26)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRNNINACCHRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

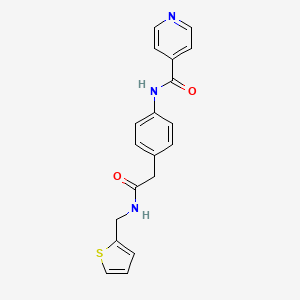
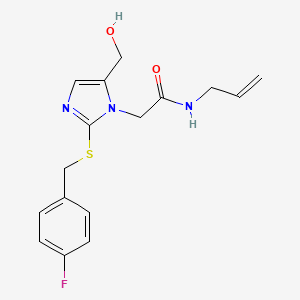
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
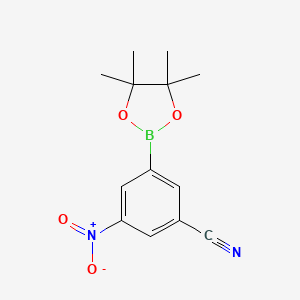

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)
![3-(4-Chlorobenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970716.png)
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)
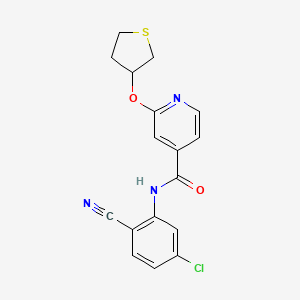

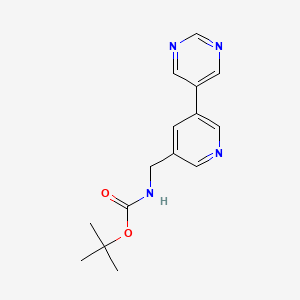
![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)